molecular formula C11H13ClN2O3 B13945630 Methyl 6-chloro-4-morpholinopicolinate

Methyl 6-chloro-4-morpholinopicolinate

Cat. No.: B13945630
M. Wt: 256.68 g/mol
InChI Key: BZIZZYXEXBWRDP-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-morpholinopicolinate is a chemical compound with the molecular formula C11H13ClN2O3. It is known for its unique structure, which includes a morpholine ring and a chlorinated picolinic acid ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-4-morpholinopicolinate typically involves the chlorination of 4-morpholinopicolinic acid followed by esterification with methanol. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the esterification process is usually catalyzed by acidic or basic conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-4-morpholinopicolinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield picolinic acid derivatives, while reduction can produce amine-substituted picolinates .

Scientific Research Applications

Methyl 6-chloro-4-morpholinopicolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-morpholinopicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

  • Methyl 6-chloro-2-picolinate
  • Methyl 4-morpholinopicolinate
  • Methyl 6-chloro-4-pyridylcarbamate

Comparison: Methyl 6-chloro-4-morpholinopicolinate is unique due to the presence of both a morpholine ring and a chlorinated picolinic acid ester. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. For instance, the morpholine ring enhances its solubility and stability, while the chlorinated picolinic acid ester contributes to its reactivity and potential biological activities .

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

methyl 6-chloro-4-morpholin-4-ylpyridine-2-carboxylate

InChI

InChI=1S/C11H13ClN2O3/c1-16-11(15)9-6-8(7-10(12)13-9)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3

InChI Key

BZIZZYXEXBWRDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)N2CCOCC2)Cl

Origin of Product

United States

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